2-Phenyl-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-Phenyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs, including the antitumor drugs bleomycin and dasatinib . Thiazoles can act as inhibitors of various enzymes and receptors in the body, which can lead to a wide range of biological effects .
Sulfonyl chlorides
, on the other hand, are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a chlorine atom. Sulfonyl chlorides are commonly used in organic chemistry as a source of sulfonyl groups. They can react with amines to form sulfonamides, which are a class of compounds that have been used as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-phenyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-Phenyl-1,3-thiazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and reaction control is common to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfinic Acids: Formed by reduction
Scientific Research Applications
2-Phenyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-thiazole-5-sulfonic acid
- 2-Phenyl-1,3-thiazole-5-sulfonamide
- 2-Phenyl-1,3-thiazole-5-sulfonate
Uniqueness
2-Phenyl-1,3-thiazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications. Compared to its similar compounds, the sulfonyl chloride group provides distinct reactivity patterns that are not observed in sulfonic acids, sulfonamides, or sulfonates .
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPEEKDKYZSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137903-79-6 |
Source
|
Record name | 2-phenyl-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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